2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with substituted acetophenones. One common method is the multicomponent condensation reaction, where 2-aminopyridines react with arylglyoxals and Meldrum’s acid . This reaction is often carried out under solvent-free conditions using microwave irradiation, which provides a fast and efficient synthesis route .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate various signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative drug with a similar imidazo[1,2-a]pyridine structure.
Alpidem: An anxiolytic drug with a related chemical framework.
Uniqueness
2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorine-substituted phenyl ring and a methyl-substituted imidazo[1,2-a]pyridine core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18ClN3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3/c1-14-7-3-4-11-18(14)23-21-19(16-9-5-10-17(22)13-16)24-20-15(2)8-6-12-25(20)21/h3-13,23H,1-2H3 |
InChI Key |
DOGVOWZMDAYZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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